3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline
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Overview
Description
3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline is an organic compound that features a chloro group, a cyclohexyl group, and a trifluoromethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to introduce the chloro group.
Cyclohexylation: Finally, the aniline derivative is reacted with cyclohexylamine to introduce the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced derivatives.
Substitution: Products with new functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Lacks the chloro and cyclohexyl groups.
3-Chloro-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-Cyclohexylaniline: Lacks the chloro and trifluoromethoxy groups.
Uniqueness
3-Chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the chloro and cyclohexyl groups contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c14-11-8-10(18-9-4-2-1-3-5-9)6-7-12(11)19-13(15,16)17/h6-9,18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWJIJWHDJJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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